molecular formula C15H16N4OS B5829920 2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline

2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline

Cat. No. B5829920
M. Wt: 300.4 g/mol
InChI Key: DAQOYGPOWTVLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a key role in the immune system, and its inhibition by TAK-242 has been shown to have potential therapeutic benefits in various diseases.

Mechanism of Action

TAK-242 works by inhibiting the signaling pathway of TLR4, which is a key player in the immune system. TLR4 is activated by various stimuli, including bacterial lipopolysaccharides (LPS), and its activation leads to the production of pro-inflammatory cytokines and chemokines. TAK-242 inhibits the activation of TLR4 by binding to a specific site on the receptor, which prevents the downstream signaling cascade.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that TAK-242 reduces the severity of sepsis, inhibits tumor growth and metastasis, and reduces inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-242 in lab experiments is its specific inhibition of TLR4 signaling, which allows for the study of the downstream effects of TLR4 activation. However, one limitation of using TAK-242 is its potential off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective TLR4 inhibitors. Another area of interest is the study of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the role of TLR4 in various diseases, such as Alzheimer's disease and diabetes, is an area of active research, and TAK-242 may have potential applications in these diseases.

Synthesis Methods

The synthesis of TAK-242 involves several steps, including the reaction of 2-methyl-8-hydroxyquinoline with 4-methyl-5-(methylthio)-1,2,4-triazole-3-carboxylic acid, followed by methylation and protection of the triazole ring. The final product is obtained through deprotection and purification steps. The synthesis of TAK-242 has been described in detail in several research articles.

Scientific Research Applications

TAK-242 has been extensively studied for its potential applications in various diseases, including sepsis, cancer, and inflammatory disorders. In sepsis, TAK-242 has been shown to inhibit the excessive activation of the immune system, which can lead to organ failure and death. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by suppressing the inflammatory response. In inflammatory disorders, TAK-242 has been shown to reduce inflammation and tissue damage.

properties

IUPAC Name

2-methyl-8-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-7-8-11-5-4-6-12(14(11)16-10)20-9-13-17-18-15(21-3)19(13)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQOYGPOWTVLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=NN=C(N3C)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.